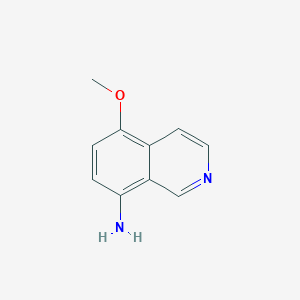

8-Isoquinolinamine, 5-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

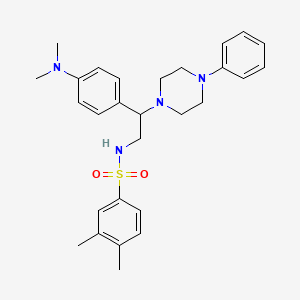

8-Isoquinolinamine, 5-methoxy-, also known as 8-Amino-5-methoxyquinoline, is a substituted quinoline derivative . It can be prepared using 5-chloro-2-nitroaniline as a starting material . It can act as an easily removable directing group and also mediate C-H activation .

Synthesis Analysis

The synthesis of 8-Isoquinolinamine, 5-methoxy-, involves the use of safe and non-toxic reagents, making these routes suitable for large-scale production without the risk of harm to workers or the environment .Molecular Structure Analysis

The molecular formula of 8-Isoquinolinamine, 5-methoxy- is C9H8N2 . Its average mass is 144.173 Da and its monoisotopic mass is 144.068741 Da .Chemical Reactions Analysis

The solubility of 8-Isoquinolinamine, 5-methoxy-, in different solvents has been studied . The mole fractions of 8-Isoquinolinamine in monosolvents were obtained to be maximum in neat DMF . For the four binary mixed solvent systems, the amount of 8-Isoquinolinamine dissolved in n-propanol + water is more than that in the other three systems .Physical And Chemical Properties Analysis

8-Isoquinolinamine, 5-methoxy-, has a density of 1.2±0.1 g/cm3, a boiling point of 335.7±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.9±3.0 kJ/mol and its flash point is 183.3±8.1 °C . It has 2 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Scientific Research Applications

Antibacterial and Antifungal Properties

A study has discovered a new isoquinolone alkaloid from an endophytic fungus, exhibiting strong antifungal activity and potent antibacterial activity against Staphylococcus aureus (Ma et al., 2017).

Antitumor Activity

Research indicates that Methoxy‐indolo[2,1‐a]isoquinolines demonstrate cytostatic activity in vitro against leukemia and mammary tumor cells, suggesting potential in cancer treatment (Ambros et al., 1988).

Fluorescence in Zinc Detection

A study on the synthesis of methoxy isomers of a specific compound related to Zinquin ester, a fluorophore for Zn(II), showed that these compounds form fluorescent complexes with Zn(II), which can be significant in zinc detection (Kimber et al., 2003).

Dental Plaque Inhibition

Certain methoxy hydroxyquinolines, including 5-methoxy analogs, have been synthesized and evaluated for their antibacterial and antiplaque activity, indicating their potential use in dental health (Warner et al., 1975).

Interaction with DNA

A study on methoxy-8H-dibenzo[a,g]isoquinolin-8-ones indicated their ability to interact with DNA, with some derivatives showing high inhibition of cell proliferation in mammary tumor cells (Weimar et al., 1991).

Chemosensor for Cadmium

5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a selective chemosensor for Cd2+, suggesting its application in measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).

Reduced Phototoxicity in Antibacterial Agents

A fluoroquinoline with a methoxy group at the 8 position demonstrated reduced phototoxicity, indicating its potential as a safer antibacterial agent (Marutani et al., 1993).

Antiparasitic Activity

A study on 8-aminoquinolines showed their antiparasitic activities in murine models of malaria and pneumocystis pneumonia, with different enantiomers exhibiting varying levels of efficacy and toxicity (Nanayakkara et al., 2008).

Safety And Hazards

properties

IUPAC Name |

5-methoxyisoquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZPPRZWRKJASB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CN=CC2=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyisoquinolin-8-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)

![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)

![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)

![ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2415863.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)

![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)